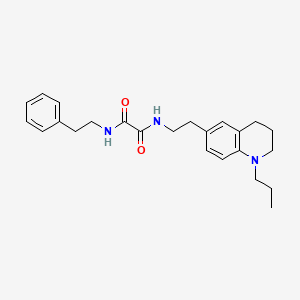

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-(2-phenylethyl)-N'-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-2-16-27-17-6-9-21-18-20(10-11-22(21)27)13-15-26-24(29)23(28)25-14-12-19-7-4-3-5-8-19/h3-5,7-8,10-11,18H,2,6,9,12-17H2,1H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNKLUZONQUUGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroquinoline ring.

Attachment of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.

Formation of the Phenethyl Group: The phenethyl group is attached through a Friedel-Crafts alkylation reaction.

Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a tetrahydroquinoline moiety, which is significant in medicinal chemistry due to its diverse biological activities. The presence of the oxalamide group enhances its potential for receptor interactions and biological efficacy.

Melatonin Receptor Agonism

Research indicates that derivatives of tetrahydroquinoline, including compounds similar to N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, exhibit high binding affinity for melatonin receptors (MT1 and MT2). These receptors are crucial for regulating circadian rhythms and sleep patterns. For instance, studies have shown that certain tetrahydroquinoline derivatives can act as selective agonists for the MT2 receptor with picomolar affinities, suggesting potential applications in treating sleep disorders and circadian rhythm disruptions .

Anticancer Activity

Tetrahydroquinoline derivatives have been investigated for their anticancer properties. The oxalamide structure may contribute to the inhibition of cancer cell proliferation by modulating various signaling pathways. For example, compounds with similar frameworks have demonstrated efficacy against different cancer cell lines through apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in models of neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems positions them as candidates for further investigation in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Melatonin Receptor Interaction

A study involving a series of tetrahydroquinoline derivatives demonstrated that modifications to the oxalamide group significantly influenced receptor binding affinities. The synthesized compounds were tested for their ability to activate melatonin receptors in vitro, revealing that specific substitutions led to enhanced potency and selectivity .

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Emax (%) |

|---|---|---|---|

| Compound A | 0.23 | 0.52 | 76 |

| Compound B | 13 | 21 | 98 |

Case Study 2: Anticancer Screening

In another investigation, a library of tetrahydroquinoline derivatives was screened against various cancer cell lines. One notable compound exhibited IC50 values in the low micromolar range against breast cancer cells, indicating significant anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound X | MCF-7 (Breast) | 0.5 |

| Compound Y | HeLa (Cervical) | 0.8 |

Mechanism of Action

The mechanism of action of N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide with structurally related oxalamide derivatives:

Notes:

- *Inferred molecular formula and weight based on structural similarity to and .

- The tetrahydroquinoline moiety is conserved in compounds from –8, suggesting shared hydrophobic interactions.

Functional Group Analysis

- Oxalamide Core : All compounds share the oxalamide backbone, critical for hydrogen bonding and structural rigidity. In S336 (), this core contributes to umami receptor (hTAS1R1/hTAS1R3) activation .

- N1 Substituents: Phenethyl (Target Compound): Enhances aromatic π-π interactions compared to cyclopentyl () or chlorobenzyl (). 2,4-Dimethoxybenzyl (S336): Electron-donating methoxy groups may improve solubility and receptor affinity .

- N2 Substituents: Tetrahydroquinoline Derivatives: The 1-propyl or 1-ethyl groups (–8) influence steric bulk and lipophilicity, which may affect membrane permeability or metabolic stability.

Implications of Structural Variations

- Electron-Donating vs. Electron-Withdrawing Groups : S336’s dimethoxybenzyl group (electron-donating) contrasts with the chlorobenzyl group (electron-withdrawing) in , highlighting tunable electronic properties for receptor specificity.

- Sulfur Incorporation : The methylthio group in ’s compound introduces sulfur, which may alter metabolic pathways or redox activity .

Biological Activity

N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including binding affinities, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C18H24N2O3

- Molecular Weight : 320.39 g/mol

- SMILES Notation : O=C(N(Cc1ccccc1)Cc2cc3c[nH]c4ccccc4c3cc2C(C)CCN(C(=O)O)C(C)C)C(=O)N(C(C)C)C(=O)O

1. Receptor Binding Affinity

Research indicates that derivatives of tetrahydroquinoline, which include this compound, demonstrate significant binding affinity to melatonin receptors. A study reported that certain tetrahydroquinoline derivatives exhibited nanomolar binding affinities for the MT2 melatonin receptor, suggesting that similar compounds may share this property .

| Compound | MT1 Ki (nM) | MT2 Ki (nM) | Emax (%) |

|---|---|---|---|

| N1-phenethyl-N2-(...) | TBD | TBD | TBD |

2. Pharmacological Effects

The biological effects of this compound are largely attributed to its interaction with neurotransmitter systems and receptors. Specifically:

- Melatonin Receptor Agonism : The compound may act as a full agonist at the MT2 melatonin receptor, influencing circadian rhythms and sleep regulation.

- Calcium Sensing Receptor Interaction : Some studies have indicated that similar compounds can modulate calcium signaling pathways through interactions with calcium-sensing receptors (CaSR), enhancing intracellular calcium mobilization .

3. Case Studies and Experimental Findings

A notable study evaluated the effects of various tetrahydroquinoline derivatives on cellular signaling pathways. The findings suggested that these compounds could significantly stimulate [^3H]IP production in CHO cells expressing CaSR, indicating potential for modulating calcium-dependent physiological processes .

Q & A

Q. What synthetic strategies are recommended for preparing N1-phenethyl-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide?

- Methodological Answer : The synthesis involves three key steps:

Tetrahydroquinoline core formation : Use a Pictet-Spengler reaction between an aromatic amine (e.g., 6-aminoindoline) and propionaldehyde under acidic conditions (e.g., HCl/EtOH) to generate the 1-propyl-1,2,3,4-tetrahydroquinoline scaffold .

Ethyl linker introduction : React the tetrahydroquinoline derivative with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to attach the ethyl chain at position 3.

Oxalamide coupling : Treat phenethylamine with oxalyl chloride to form the reactive oxalyl intermediate, then conjugate it with the tetrahydroquinoline-ethylamine intermediate under anhydrous conditions (e.g., DCM, triethylamine) .

Purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical for isolating the final product.

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., phenethyl protons at δ 2.8–3.2 ppm, tetrahydroquinoline methylene groups at δ 1.5–2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ (e.g., calculated for C₂₈H₃₄N₃O₂: 452.2654).

- Infrared (IR) spectroscopy : Identify amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., μ-opioid or serotonin receptors) using tritiated ligands and membrane preparations from transfected HEK293 cells .

- Enzyme inhibition assays : Test against kinases or proteases (e.g., 10 µM compound concentration, fluorescence-based readouts) .

- Cytotoxicity profiling : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with 72-hour exposure and IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

- Methodological Answer :

- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and minimize side reactions .

- Solvent optimization : Replace DCM with toluene for oxalamide coupling to improve solubility and reduce evaporation losses.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate the Pictet-Spengler step .

- Continuous flow chemistry : Implement microreactors for tetrahydroquinoline synthesis to enhance heat transfer and reproducibility .

Q. How to resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Dynamic NMR experiments : Perform variable-temperature ¹H NMR to assess rotational barriers in the oxalamide bond (e.g., coalescence temperature analysis) .

- 2D correlation spectroscopy (COSY, NOESY) : Identify through-space interactions between the phenethyl and tetrahydroquinoline groups .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., MeOH/water) to unambiguously assign stereochemistry .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent variation : Synthesize analogs with:

- Modified alkyl chains on the tetrahydroquinoline (e.g., butyl instead of propyl) .

- Alternative aromatic groups (e.g., 4-fluorophenethyl) .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins (e.g., opioid receptors) .

- Free-Wilson analysis : Quantify contributions of individual substituents to biological activity using regression models .

Q. How to evaluate metabolic stability in preclinical models?

- Methodological Answer :

- Liver microsome assays : Incubate the compound (1 µM) with human or rat liver microsomes (0.5 mg/mL) and NADPH, then quantify remaining parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to measure fraction unbound .

Data Contradiction Analysis

Q. Conflicting solubility data in aqueous vs. lipid-based solvents: How to interpret?

- Methodological Answer :

- Solubility parameter calculations : Use Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvents like DMSO (δ ~12.7) or PEG-400 (δ ~9.5) .

- pH-dependent solubility : Test solubility in buffers (pH 1.2–7.4) to identify ionization effects (e.g., oxalamide deprotonation at high pH) .

- Co-solvent systems : Explore combinations like ethanol-water (30:70) to enhance solubility without precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.